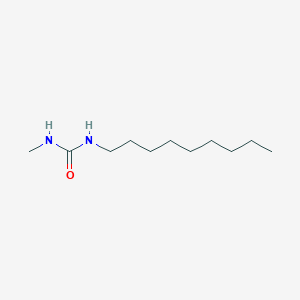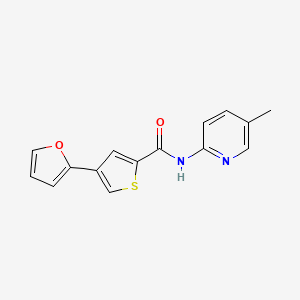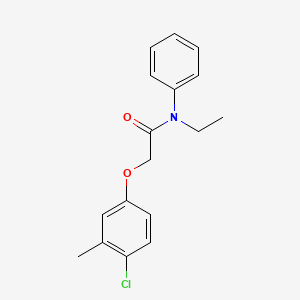
2-(4-chloro-3-methylphenoxy)-N-ethyl-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-3-methylphenoxy)-N-ethyl-N-phenylacetamide, also known as Clofencet, is a chemical compound that has been extensively studied for its potential use in the field of medicine. This compound belongs to the family of amides and has been shown to possess various biological activities.
Mécanisme D'action
2-(4-chloro-3-methylphenoxy)-N-ethyl-N-phenylacetamide exerts its biological effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the synthesis of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. By inhibiting COX activity, this compound reduces the production of prostaglandins, leading to its analgesic, anti-inflammatory, and antipyretic effects.
Biochemical and Physiological Effects
This compound has been shown to produce dose-dependent analgesic effects in animal models. It has also been shown to possess anti-inflammatory effects, as it reduces the production of pro-inflammatory cytokines. This compound has also been shown to produce sedative effects, leading to its potential use as an anesthetic agent.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chloro-3-methylphenoxy)-N-ethyl-N-phenylacetamide has several advantages for use in lab experiments. It is readily available and can be synthesized in high yields. It has also been extensively studied, and its mechanism of action is well understood. However, this compound also has several limitations. It has a short half-life, which limits its duration of action. It also has low solubility, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N-ethyl-N-phenylacetamide. One potential direction is to investigate its potential use as an anesthetic agent. Another direction is to study its potential use in the treatment of chronic pain. Additionally, the development of new formulations that improve its solubility and duration of action could also be explored. Further research is needed to fully understand the potential of this compound as a drug candidate.
Conclusion
This compound is a chemical compound that has been extensively studied for its potential use in the field of medicine. Its mechanism of action is well understood, and it has been shown to possess various biological activities. While it has several advantages for use in lab experiments, it also has limitations that need to be addressed. Further research is needed to fully understand the potential of this compound as a drug candidate.
Méthodes De Synthèse
2-(4-chloro-3-methylphenoxy)-N-ethyl-N-phenylacetamide can be synthesized through the reaction between 4-chloro-3-methylphenol and N-ethyl-N-phenylacetamide in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield this compound. This synthesis method has been extensively studied and optimized to obtain high yields of pure this compound.
Applications De Recherche Scientifique
2-(4-chloro-3-methylphenoxy)-N-ethyl-N-phenylacetamide has been extensively studied for its potential use as a drug candidate. It has been shown to possess various biological activities, including analgesic, anti-inflammatory, and antipyretic effects. This compound has also been studied for its potential use as an anesthetic agent, as it has been shown to produce sedative effects in animal models.
Propriétés
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-ethyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-3-19(14-7-5-4-6-8-14)17(20)12-21-15-9-10-16(18)13(2)11-15/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMAOBMYRHWDCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)COC2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-[(dimethylamino)methyl]phenyl]methyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B7644132.png)
![1'-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-1-ethylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B7644139.png)
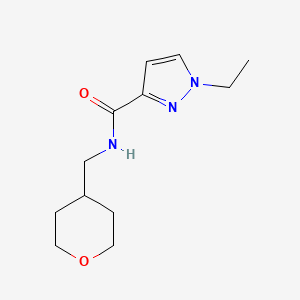
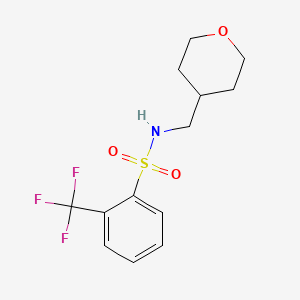

![3,3-dimethyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]butanamide](/img/structure/B7644160.png)
![2-methyl-1-[4-(3-tetrahydro-2H-pyran-4-yl-1,2,4-oxadiazol-5-yl)piperidino]-1-propanone](/img/structure/B7644165.png)

![4-ethyl-N-[(4-fluorophenyl)methyl]thiadiazole-5-carboxamide](/img/structure/B7644182.png)
![methyl 3-({[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B7644185.png)
![5-[(5-Bromo-2-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7644190.png)
![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B7644211.png)
